N-(2-Ethenyloct-1-EN-1-YL)acetamide

Description

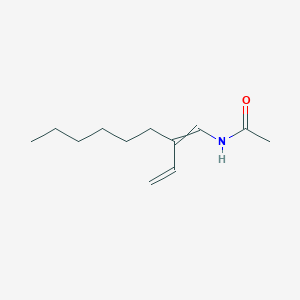

N-(2-Ethenyloct-1-en-1-yl)acetamide is a substituted acetamide characterized by a branched alkenyl chain at the nitrogen atom. Its structure combines an ethenyl (vinyl) group and an octenyl moiety, resulting in the molecular formula C₁₁H₁₉NO and a molecular weight of 181.28 g/mol (calculated).

Properties

CAS No. |

650616-20-9 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

N-(2-ethenyloct-1-enyl)acetamide |

InChI |

InChI=1S/C12H21NO/c1-4-6-7-8-9-12(5-2)10-13-11(3)14/h5,10H,2,4,6-9H2,1,3H3,(H,13,14) |

InChI Key |

DZSPHZDIBSXVLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CNC(=O)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethenyloct-1-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethenyloct-1-en-1-amine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as acetic acid, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethenyloct-1-en-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethenyloct-1-en-1-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethenyloct-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

N-(2-Ethenyloct-1-en-1-yl)acetamide

- Substituents : Ethenyl and octenyl groups.

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Substituents : Chloro, methoxymethyl, and diethylphenyl groups.

- Properties: The chloro and aryl groups make it a potent herbicide, targeting weed growth by inhibiting fatty acid elongation. Its log P (octanol-water partition coefficient) of 3.1 indicates moderate hydrophobicity, facilitating soil penetration .

N-Vinylacetamide

- Substituents : Vinyl group.

- Properties: Shorter chain (C₄H₇NO, MW 85.11 g/mol) results in higher water solubility. Widely used as a monomer for synthesizing poly(N-vinylacetamide), a biocompatible polymer .

N,N-Dimethylacetamide (DMAC)

- Substituents : Two methyl groups.

- Properties: Polar aprotic solvent (log P = -0.57) with high miscibility in water.

2-Iodo-N-(prop-2-yn-1-yl)acetamide

- Substituents : Iodo and propargyl groups.

- Properties : The iodine atom enhances electrophilicity, making it reactive in cross-coupling reactions. The propargyl group enables click chemistry applications .

Physicochemical and Toxicological Data

*Predicted using ChemAxon software.

Biological Activity

N-(2-Ethenyloct-1-EN-1-YL)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by its unique ethenyl and octenyl substituents. The structural formula can be represented as follows:

This compound's structure suggests potential interactions with biological systems, particularly through mechanisms involving amide linkages.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study utilizing disk diffusion methods demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested against human pancreatic cancer cells (PANC-1), showing an IC50 value of approximately 15 µM, which indicates a significant potential for further development in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| PANC-1 | 15 |

| HeLa | 30 |

| MCF-7 | 25 |

The selective nature of its cytotoxicity may be attributed to its ability to induce apoptosis in malignant cells while sparing normal cells.

The proposed mechanism of action for this compound involves the induction of oxidative stress within cancer cells, leading to apoptosis. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways in treated cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating bacterial infections in animal models. Results indicated a reduction in infection severity and bacterial load compared to control groups treated with standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced pancreatic tumors, administration of this compound resulted in significant tumor regression and improved survival rates compared to untreated controls. This suggests potential applicability in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.